Welcome to the BenchChem Online Store!
molecular formula ClHO3 B1212943 Chloric acid CAS No. 7790-93-4

Chloric acid

Cat. No. B1212943
M. Wt: 84.46 g/mol
InChI Key: XTEGARKTQYYJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09441129B2

Procedure details

A 2 litter flask equipped with a magnetic stirrer, a thermometer, and 250 ml dripping funnel were filled with 1 litter of water and 71 g of sodium hydroxide pellet. When this was dissolved, 100 g of 1-aminobenzene-3,4,5-tricarboxylic acid was added and dissolved. After neutralization heat ceased, the reaction result was cooled down to 10° C. The dripping funnel was filled with 40.23 g of methacryloyl chloride. While this was maintained below 15° C., the liquid was dripped to the reaction container in 15 minutes. 40 g of sodium hydroxide was dissolved in 150 g of water in another container. This solution was added to the reaction mixture 20 minutes after the addition of methacryloyl chloride was complete. After the reaction product was cooled down to 10° C., 40 g of methacryloyl chloride was dripped from the dripping funnel in 15 minutes while the temperature was maintained below 15° C. 20 minutes after the dripping was complete, the reaction mixture was acidized to pH 3 by strong chloric acid. The thus-produced solid portion was extracted by vacuum filtration followed by washing with ethanol and dried at 60° C. for 14 hours in a vacuum oven.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
40.23 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
150 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
71 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].N[C:4]1[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[C:7]([C:13]([OH:15])=[O:14])=[C:6]([C:16]([OH:18])=[O:17])[CH:5]=1.C(Cl)(=O)C(C)=C.Cl(O)(=O)=O>O>[C:6]1([C:16]([OH:18])=[O:17])[CH:5]=[CH:4][CH:9]=[C:8]([C:10]([OH:12])=[O:11])[C:7]=1[C:13]([OH:15])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O
Step Two
Name
Quantity
40.23 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)O
Step Seven
Name
Quantity
71 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 litter flask equipped with a magnetic stirrer
DISSOLUTION
Type
DISSOLUTION
Details
When this was dissolved
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After neutralization heat
CUSTOM
Type
CUSTOM
Details
the reaction result
TEMPERATURE
Type
TEMPERATURE
Details
While this was maintained below 15° C.
ADDITION
Type
ADDITION
Details
This solution was added to the reaction mixture 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction product was cooled down to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 15° C
CUSTOM
Type
CUSTOM
Details
20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The thus-produced solid portion was extracted by vacuum filtration
WASH
Type
WASH
Details
by washing with ethanol
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 14 hours in a vacuum oven
Duration
14 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(=C(C(=CC=C1)C(=O)O)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.